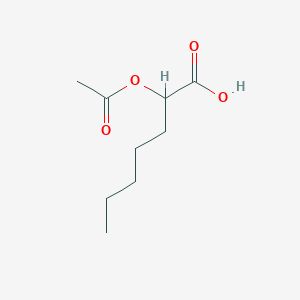
2-(Acetyloxy)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)heptanoic acid is an organic compound that falls under the category of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)heptanoic acid typically involves the esterification of heptanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Heptanoic acid+Acetic anhydride→2-(Acetyloxy)heptanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where heptanoic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)heptanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form heptanoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Heptanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of heptanoic acid.
Reduction: 2-(Hydroxy)heptanoic acid.
Scientific Research Applications
2-(Acetyloxy)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)heptanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of heptanoic acid and acetic acid. These products can then participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the acetyloxy group.
2-(Hydroxy)heptanoic acid: A reduction product of 2-(Acetyloxy)heptanoic acid with a hydroxyl group instead of an ester group.
Acetic acid: A simple carboxylic acid that forms part of the ester group in this compound.
Uniqueness
This compound is unique due to the presence of both a heptanoic acid chain and an acetyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
64769-00-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-acetyloxyheptanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(9(11)12)13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
KZQHUDDHYNTYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


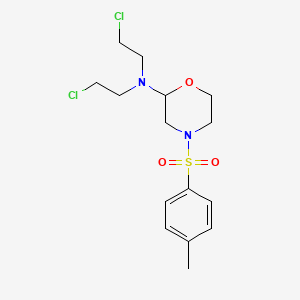
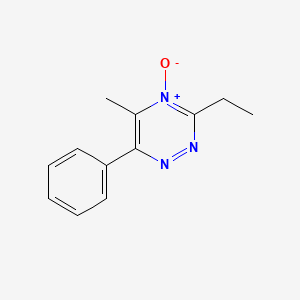
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


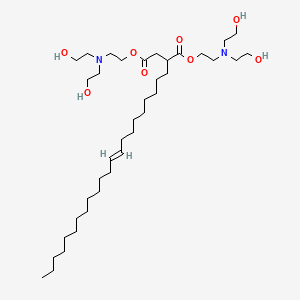
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
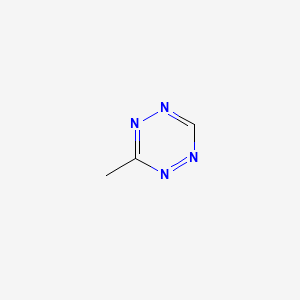

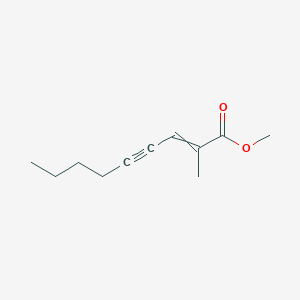
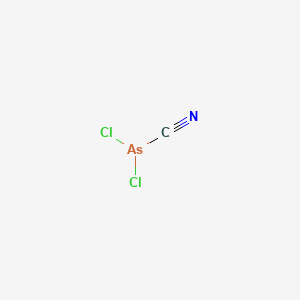


![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
